molecular formula C19H28N2O4 B3027388 tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate CAS No. 1286264-55-8

tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate

Cat. No.: B3027388
CAS No.: 1286264-55-8
M. Wt: 348.4
InChI Key: CHJFXSUZKIBDOS-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a benzylamino group bearing a methoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzylamino group through nucleophilic substitution. The methoxycarbonyl group is then introduced via esterification reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or base reagents such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is involved in the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique structural features make it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamino]piperidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino]piperidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino]piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl 4-[(3-methoxycarbonylphenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-10-8-16(9-11-21)20-13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16,20H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJFXSUZKIBDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114272
Record name 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-55-8
Record name 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[[3-(methoxycarbonyl)phenyl]methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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